molecular formula C16H22N2O15P2-2 B1264110 dTDP-4-dehydro-6-deoxy-alpha-D-glucose(2-)

dTDP-4-dehydro-6-deoxy-alpha-D-glucose(2-)

Cat. No. B1264110
M. Wt: 544.3 g/mol
InChI Key: PSXWNITXWWECNY-UCBTUHGZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-4-dehydro-6-deoxy-alpha-D-glucose(2-) is dianion of dTDP-4-dehydro-6-deoxy-alpha-D-glucose arising from deprotonation of the diphosphate OH groups;  major species at pH 7.3. It is an intermediate in dTDP-rhamnose biosynthesis. It has a role as a human metabolite. It is a conjugate base of a dTDP-4-dehydro-6-deoxy-alpha-D-glucose.

Scientific Research Applications

Enzymatic Synthesis and Mechanism

  • Enzymatic Production and Substrate Specificity

    dTDP-4-dehydro-6-deoxy-alpha-D-glucose is synthesized through enzymatic processes involving dTDP-glucose-4,6-dehydratase. This enzyme from E. coli B facilitates the production of 3- and 4-keto-6-deoxy sugars, and its substrate specificity extends to non-natural substrates like dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose (Naundorf & Klaffke, 1996).

  • Enzyme Immobilization for Production

    Immobilizing dTDP-D-glucose 4,6-dehydratase, such as from Salmonella enterica, on sepharose, facilitates the efficient production of dTDP-4-keto-6-deoxy-D-glucose. This immobilization process shows significant potential for commercial applications, especially in producing unusual sugars for antibiotics (Kharel, Liou, Sohng, & Lee, 2004).

  • Combined Preparative Enzymatic Synthesis

    A combined approach using sucrose synthase and dTDP-D-glucose 4,6-dehydratase can synthesize dTDP-6-deoxy-4-keto-D-glucose on a gram-scale. This method shows promise for economical access to activated deoxysugars (Stein, Kula, & Elling, 1998).

  • One-Pot Enzymatic Production

    A one-pot system using multiple enzymes, including dTDP-glucose synthase and dTDP-D-glucose 4,6-dehydratase, can effectively produce dTDP-4-keto-6-deoxy-d-glucose. This method demonstrates a high conversion yield and potential for large-scale production (Oh, Lee, Kim, Sohng, Liou, & Lee, 2003).

Structural and Catalytic Insights

  • Structural Understanding of Dehydratase Mechanism

    The structures of dTDP-D-glucose 4,6-dehydratase complexes provide insight into the enzyme's catalytic mechanism. These studies show how the substrate moves within the active site, driven by water elimination (Allard et al., 2002).

  • Crystal Structure Analysis

    The crystal structure of dTDP-D-glucose 4,6-dehydratase (RmlB) from Salmonella enterica offers insights into the second enzyme involved in the dTDP-L-rhamnose pathway. Understanding this structure has implications for targeting pathogenic bacteria (Allard, Giraud, Whitfield, Messner, & Naismith, 2000).

  • Quantum Mechanics/Molecular Mechanics Simulations

    The detailed mechanism of dTDP-glucose 4,6-dehydratase has been explored using QM/MM simulations. These findings offer new insights into the catalytic cycle of this enzyme, which is crucial in the biotransformation of dTDP-glucose (Ma, Dong, & Liu, 2014).

  • Enzymatic Catalysis and Stereochemistry

    Research on the stereochemistry of the dTDP-glucose oxidoreductase reaction contributes to understanding the enzymatic conversion process. This includes insights into hydrogen transfer and configuration inversion, essential for the synthesis of 6-deoxysugars (Snipes, Brillinger, Sellers, Mascaro, & Floss, 1977).

Applications in Biochemical Pathways

  • Synthesis of dTDP-L-Rhamnose

    Enzymes involved in the synthesis of dTDP-L-rhamnose, a key component of many pathogenic bacteria's cell walls, utilize dTDP-4-dehydro-6-deoxy-alpha-D-glucose in their pathways. This synthesis is crucial for understanding bacterial glycoconjugates (Glaser & Zarkowsky, 1971).

  • Biosynthesis in Pathogenic Bacteria

    The biosynthesis of derivatives like dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, found in O-antigens of some bacteria, involves dTDP-4-dehydro-6-deoxy-alpha-D-glucose. Understanding this pathway is significant for studying bacterial cell surfaces and antibiotic precursors (Pföstl et al., 2008).

properties

Product Name

dTDP-4-dehydro-6-deoxy-alpha-D-glucose(2-)

Molecular Formula

C16H22N2O15P2-2

Molecular Weight

544.3 g/mol

IUPAC Name

[(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/p-2/t7-,8+,9-,10-,12+,13-,15-/m1/s1

InChI Key

PSXWNITXWWECNY-UCBTUHGZSA-L

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

Canonical SMILES

CC1C(=O)C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-4-dehydro-6-deoxy-alpha-D-glucose(2-)
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Reactant of Route 6
dTDP-4-dehydro-6-deoxy-alpha-D-glucose(2-)

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